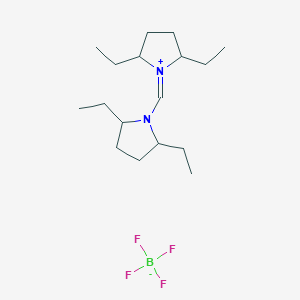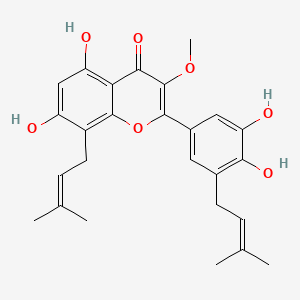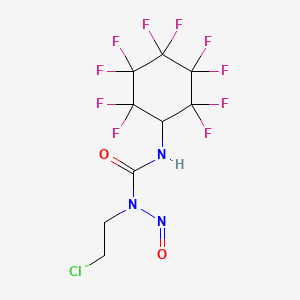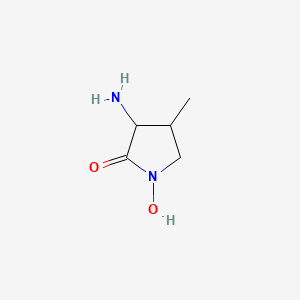![molecular formula C14H20N6O B12321377 [3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol](/img/no-structure.png)
[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol: is a complex chemical compound with significant potential in various scientific fields. Its unique structure, which includes a purine base linked to a cyclopentylmethanol moiety, makes it an intriguing subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the cyclopropylamino group. The final step involves the attachment of the cyclopentylmethanol moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the purine base or the cyclopentylmethanol moiety, resulting in different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for understanding cellular processes and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Comparison with Similar Compounds
Similar Compounds:
- [2-Amino-6-(cyclopropylamino)purin-9-yl]methanol
- [3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentane
Uniqueness: Compared to similar compounds, [3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol stands out due to its unique cyclopentylmethanol moiety. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N6O |
|---|---|
Molecular Weight |
288.35 g/mol |
IUPAC Name |
[3-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19) |
InChI Key |
TYPRESGPNUCUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CCC(C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12321317.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)





![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12321391.png)
